molecular formula C5H8O3S B14648221 3-(Ethylthio)-2-oxopropanoic acid CAS No. 51033-95-5

3-(Ethylthio)-2-oxopropanoic acid

Cat. No.: B14648221
CAS No.: 51033-95-5
M. Wt: 148.18 g/mol
InChI Key: MTYNLDFICXMBFO-UHFFFAOYSA-N
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Description

3-(Ethylthio)-2-oxopropanoic acid is a sulfur-containing derivative of 2-oxopropanoic acid (pyruvic acid), characterized by an ethylthio (-S-CH₂CH₃) substituent at the third carbon position. Its molecular formula is C₅H₈O₃S, with a molecular weight of 148.18 g/mol. The compound combines the reactivity of a ketone (2-oxo group) and a carboxylic acid, modified by the electron-donating thioether group.

Properties

CAS No.

51033-95-5

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

3-ethylsulfanyl-2-oxopropanoic acid

InChI

InChI=1S/C5H8O3S/c1-2-9-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8)

InChI Key

MTYNLDFICXMBFO-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylthio)-2-oxopropanoic acid typically involves the reaction of ethyl mercaptan with pyruvic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{CH}_3\text{CH}_2\text{SH} + \text{CH}_3\text{COCOOH} \rightarrow \text{CH}_3\text{CH}_2\text{SCOCH}_2\text{COOH} ]

In this reaction, ethyl mercaptan (CH3CH2SH) reacts with pyruvic acid (CH3COCOOH) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethylthio)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(Ethylthio)-2-oxopropanoic acid involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with other biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The 2-oxopropanoic acid scaffold is versatile, with diverse substituents at the third carbon influencing properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(Ethylthio)-2-oxopropanoic acid -S-CH₂CH₃ C₅H₈O₃S 148.18 Potential synthesis intermediate; sulfur-mediated reactivity
3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid Cyclohexenyl C₉H₁₀O₃ 166.18 Biosynthetic intermediate in salinosporamide A production
3-(1H-Indol-3-yl)-2-oxopropanoic acid Indolyl C₁₁H₉NO₃ 203.19 Studied for bioactive compound synthesis (e.g., enzyme inhibitors)
3-(3-Hydroxyphenyl)-2-oxopropanoic acid Hydroxyphenyl C₉H₈O₄ 180.16 Investigated for ADMET properties and drug-like behavior
3-[(2-Amino-2-oxoethyl)thio]propanoic acid -(S-CH₂CONH₂) C₅H₉NO₃S 163.19 Unique thioamide substituent; research chemical

Reactivity and Physicochemical Properties

  • Sulfur Influence: The ethylthio group in this compound introduces sulfur’s polarizable nature, enhancing nucleophilicity compared to oxygen-based substituents (e.g., hydroxy or oxo groups). This may lower solubility in polar solvents relative to hydroxylated analogs but improve compatibility with lipophilic environments .
  • Acidity: The carboxylic acid group (pKa ~2.5) is less acidic than hydroxylated derivatives (e.g., 3-(3-Hydroxyphenyl)-2-oxopropanoic acid, pKa ~1.5–2.0) due to the electron-donating nature of the thioether .

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